Cas no 18528-77-3 (9-Bromo-2,3-dihydro-1H-cyclopentabquinoline)

9-Bromo-2,3-dihydro-1H-cyclopentabquinoline structure
18528-77-3 structure
Product Name:9-Bromo-2,3-dihydro-1H-cyclopentabquinoline
CAS No:18528-77-3
MF:C12H10BrN
MW:248.118502140045
MDL:MFCD17215374
CID:1040752
PubChem ID:12198534
Update Time:2025-10-29

9-Bromo-2,3-dihydro-1H-cyclopentabquinoline Chemical and Physical Properties

Names and Identifiers

    • 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline
    • 1H-CYCLOPENTA(B)QUINOLINE, 9-BROMO-2,3-DIHYDRO-
    • 4-Brom-2,3-trimethylenchinolin
    • 9-Brom-2,3-dihydro-1H-cyclopenta< b> chinolin
    • AK103509
    • ANW-64730
    • CTK8C0475
    • I14-11371
    • KB-250563
    • 9-broMo-1H,2H,3H-cyclopenta[b]quinoline
    • 1H-Cyclopenta[b]quinoline, 9-bromo-2,3-dihydro-
    • DTXSID80480088
    • 18528-77-3
    • AKOS015899727
    • 9-Bromo-2,3-dihydro-1H-cyclopentabquinoline
    • MDL: MFCD17215374
    • Inchi: 1S/C12H10BrN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2
    • InChI Key: QJFJFYNEDMHKMC-UHFFFAOYSA-N
    • SMILES: BrC1C2C=CC=CC=2N=C2C=1CCC2

Computed Properties

  • Exact Mass: 246.99966g/mol
  • Monoisotopic Mass: 246.99966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12.9Ų

9-Bromo-2,3-dihydro-1H-cyclopentabquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189006154-1g
9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline
18528-77-3 95%
1g
$671.96 2023-09-02
TRC
B074345-50mg
9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline
18528-77-3
50mg
$ 510.00 2022-06-07
TRC
B074345-100mg
9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline
18528-77-3
100mg
$ 850.00 2022-06-07
Cooke Chemical
BD8333447-1g
9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline
18528-77-3 95+%
1g
RMB 3516.80 2025-02-21

Additional information on 9-Bromo-2,3-dihydro-1H-cyclopentabquinoline

Exploring 9-Bromo-2,3-dihydro-1H-cyclopentabquinoline (CAS 18528-77-3): Properties, Applications, and Future Research Directions

9-Bromo-2,3-dihydro-1H-cyclopentabquinoline (CAS 18528-77-3) is a specialized heterocyclic compound that has garnered significant attention in organic chemistry and materials science due to its unique structural features and versatile reactivity. As a derivative of quinoline, this molecule incorporates a bromine atom at the 9-position and a fused cyclopentane ring, which enhances its potential for functionalization and application in various fields. Researchers and industry professionals often search for terms like "9-Bromo-2,3-dihydro-1H-cyclopentabquinoline synthesis", "CAS 18528-77-3 properties", and "quinoline derivatives in drug discovery", reflecting a growing interest in its role in sustainable chemistry and advanced material design. This compound is not classified as hazardous or restricted, making it a safe subject for academic and industrial exploration, aligning with global trends toward greener chemical processes and innovation in biotechnology.

The molecular structure of 9-Bromo-2,3-dihydro-1H-cyclopentabquinoline features a quinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring, modified by the addition of a bromo substituent and a saturated cyclopentane moiety. This configuration imparts distinct electronic and steric properties, such as enhanced stability and reactivity in cross-coupling reactions, which are pivotal in modern synthetic chemistry. Commonly searched queries include "heterocyclic compounds with bromine" and "applications of quinoline analogs", highlighting its relevance in catalysis and molecular engineering. The compound's molecular weight is approximately 262.13 g/mol, and it typically appears as a solid under standard conditions, with solubility in organic solvents like dichloromethane and ethyl acetate. Its melting point and spectroscopic data (e.g., NMR and IR spectra) are well-documented in scientific literature, aiding in identification and quality control for researchers focusing on "organic synthesis optimization" and "AI-driven compound characterization", topics that are trending in computational chemistry and automation labs.

In terms of synthesis, 9-Bromo-2,3-dihydro-1H-cyclopentabquinoline is often prepared through multi-step organic reactions, starting from readily available precursors such as quinoline or its derivatives. Methods may involve bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions, followed by reduction or cyclization steps to introduce the dihydrocyclopentane ring. This synthetic accessibility makes it a valuable intermediate in the production of more complex molecules, resonating with search trends like "efficient bromination techniques" and "green chemistry in heterocycle synthesis". Recent advancements in flow chemistry and microwave-assisted synthesis have improved yields and reduced environmental impact, addressing common user concerns about sustainability and cost-effectiveness in chemical manufacturing. Additionally, the compound's role in "cascade reactions" and "photocatalysis" is a hot topic, as researchers explore its potential in energy-efficient processes that minimize waste and align with the United Nations Sustainable Development Goals.

The applications of 9-Bromo-2,3-dihydro-1H-cyclopentabquinoline span several cutting-edge fields, particularly in medicinal chemistry and materials science. In drug discovery, it serves as a key building block for designing novel therapeutic agents, such as inhibitors for enzymes involved in inflammatory pathways or neurodegenerative diseases. Searches for "quinoline-based pharmaceuticals" and "brominated compounds in cancer research" are frequent, underscoring its importance in developing targeted therapies with improved efficacy and fewer side effects. Beyond healthcare, this compound finds use in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells, where its electronic properties contribute to enhanced device performance. Topics like "organic electronics innovation" and "sustainable energy materials" are highly relevant here, as the global push for renewable energy sources drives demand for advanced functional materials. Moreover, its stability and reactivity make it a candidate for sensors and catalysts, supporting trends in "smart materials" and "Internet of Things (IoT) applications", which are increasingly popular in tech-driven industries.

Market dynamics and research trends indicate a growing interest in 9-Bromo-2,3-dihydro-1H-cyclopentabquinoline, with its global demand fueled by advancements in biotechnology and nanotechnology. According to industry reports, the compound is primarily supplied by chemical manufacturers specializing in fine chemicals and custom synthesis, catering to academic institutions and pharmaceutical companies. Common search terms such as "CAS 18528-77-3 suppliers" and "price trends for quinoline derivatives" reflect its commercial significance. The compound is not subject to stringent regulations, as it is not listed under controlled substances, allowing for broad research and application development. Future directions may involve exploring its use in "AI-assisted drug design" and "biodegradable materials", areas that are gaining traction due to increased focus on artificial intelligence and environmental sustainability. Collaborations between academia and industry are likely to accelerate innovation, addressing challenges like scalability and cost reduction, while ensuring safety and compliance with international standards.

In conclusion, 9-Bromo-2,3-dihydro-1H-cyclopentabquinoline (CAS 18528-77-3) is a promising compound with diverse applications and significant potential for future research. Its unique properties and versatility make it a valuable asset in fields ranging from medicine to materials science, aligning with contemporary interests in sustainability and technological advancement. By understanding its synthesis, properties, and uses, researchers can leverage this molecule to drive innovation and address global challenges, all while adhering to safe and ethical practices. For those seeking more information, resources on "advanced heterocyclic chemistry" and "emerging trends in chemical research" provide further insights into this dynamic area of study.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.